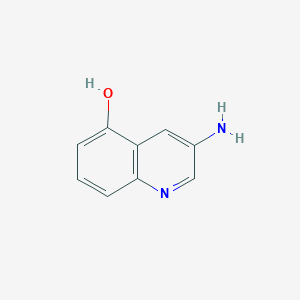

3-Aminoquinolin-5-OL

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-aminoquinolin-5-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c10-6-4-7-8(11-5-6)2-1-3-9(7)12/h1-5,12H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMEDORXRXKSRNC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C(C=N2)N)C(=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40857277 | |

| Record name | 3-Aminoquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261625-77-7 | |

| Record name | 3-Aminoquinolin-5(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40857277 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 3-Aminoquinolin-5-OL: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Quinoline Scaffold in Medicinal Chemistry

The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic compounds with a wide array of biological activities.[1] First isolated from coal tar in 1834, the quinoline moiety is a versatile and highly "druggable" structure, amenable to a variety of chemical modifications to optimize its pharmacological profile.[1] Derivatives of quinoline have been developed as anticancer, antimalarial, antibacterial, and anti-inflammatory agents.[1][2] The introduction of amino and hydroxyl substituents on the quinoline core can significantly influence the molecule's physicochemical properties and its interactions with biological targets. This guide provides a comprehensive technical overview of a specific derivative, 3-Aminoquinolin-5-OL, including its molecular structure, properties, a proposed synthetic pathway, and its potential applications in modern drug discovery.

Core Compound Profile: this compound

This compound is a heterocyclic aromatic compound featuring a quinoline core substituted with an amino group at the 3-position and a hydroxyl group at the 5-position. The presence of both a basic amino group and an acidic hydroxyl group suggests that this molecule can participate in a variety of intermolecular interactions, including hydrogen bonding, which is crucial for binding to biological targets.

Molecular Structure and Physicochemical Properties

The molecular structure and key physicochemical properties of this compound are summarized in the table below. For comparative purposes, data for the parent compound, 3-Aminoquinoline, is also included.

| Property | This compound | 3-Aminoquinoline |

| CAS Number | 1261625-77-7[2] | 580-17-6[3] |

| Molecular Formula | C₉H₈N₂O[2] | C₉H₈N₂[3] |

| Molecular Weight | 160.17 g/mol [2] | 144.17 g/mol [3] |

| Appearance | Not specified (likely a solid) | Solid[4] |

| Melting Point | Not specified | 91-92 °C[4] |

| Storage | Room temperature[2] | Not specified |

Synthesis of this compound: A Proposed Pathway

A hypothetical, yet chemically sound, synthetic workflow is outlined below. This process illustrates a multi-step synthesis that could yield the target compound.

References

An In-depth Technical Guide to 3-Aminoquinolin-5-OL: Synthesis, Characterization, and Potential Applications

This guide provides a comprehensive technical overview of 3-Aminoquinolin-5-OL, a heterocyclic compound belonging to the esteemed quinoline family. While a specific historical record of its initial discovery is not prominent in the scientific literature, its significance lies in its potential as a versatile building block in medicinal chemistry and materials science. This document will delve into its plausible synthetic origins, detailed experimental protocols for its preparation, its physicochemical and spectroscopic profile, and explore its potential applications based on the well-established biological activities of the quinoline scaffold.

Introduction: The Enduring Importance of the Quinoline Scaffold

The quinoline ring system, a fusion of a benzene and a pyridine ring, is a cornerstone of heterocyclic chemistry and a privileged scaffold in drug discovery. First isolated from coal tar in 1834, quinoline and its derivatives have since been identified in numerous natural products, most notably the cinchona alkaloids such as quinine, a historic antimalarial agent. The versatility of the quinoline nucleus allows for a wide array of chemical modifications, leading to a vast library of compounds with diverse and potent biological activities.[1] These activities span a remarkable range, including anticancer, antimicrobial, anticonvulsant, anti-inflammatory, and cardiovascular effects.[2][3] The enduring interest in quinoline derivatives within the pharmaceutical industry underscores the importance of understanding the synthesis and properties of novel substituted quinolines like this compound.

A Postulated History: The Synthetic Emergence of this compound

A dedicated discovery paper for this compound is not readily found in the historical chemical literature. Its emergence is more likely a result of systematic synthetic explorations of the quinoline scaffold rather than a singular discovery event. The compound, identified by its CAS number 1261625-77-7, is available from several chemical suppliers, indicating its utility as a synthetic intermediate. Its history is therefore intrinsically linked to the development of foundational reactions for quinoline synthesis.

The structure of this compound, with substituents on both the benzene and pyridine rings, suggests that its synthesis would rely on one of the classic named reactions for quinoline formation. These methods, developed in the late 19th century, provide powerful strategies for constructing the quinoline core from readily available starting materials. Key among these are the Skraup, Doebner-von Miller, Combes, and Friedländer syntheses. The choice of a particular method is dictated by the desired substitution pattern on the final quinoline product.

Synthetic Methodologies: A Proposed Route to this compound

Given the 3-amino and 5-hydroxy substitution pattern of the target molecule, a plausible and efficient synthetic strategy can be devised utilizing the principles of the Skraup reaction or a modified Doebner-von Miller reaction . The Skraup synthesis involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent.[4][5] The Doebner-von Miller reaction is a more general method that uses α,β-unsaturated aldehydes or ketones in place of glycerol.[6][7]

For the synthesis of this compound, a logical starting material would be 3-aminophenol . The reaction would proceed through the formation of acrolein from glycerol (in the Skraup reaction) or the use of an acrolein equivalent, followed by a Michael addition of the aminophenol, cyclization, and oxidation.

Proposed Synthesis via a Modified Skraup Reaction

This proposed protocol is based on the established mechanism of the Skraup reaction, adapted for the specific synthesis of this compound from 3-aminophenol.

Reaction Scheme:

A proposed Skraup reaction for this compound.

Experimental Protocol:

-

Reaction Setup: In a well-ventilated fume hood, equip a three-necked round-bottom flask with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Initial Mixture: To the flask, add 3-aminophenol (1.0 eq) and a mild oxidizing agent such as arsenic acid or nitrobenzene (1.2 eq).

-

Acid Addition: Slowly and carefully add concentrated sulfuric acid (3.0-4.0 eq) to the mixture with constant stirring and cooling in an ice bath to manage the exothermic reaction.

-

Glycerol Addition: Once the mixture is homogeneous, add glycerol (3.0-4.0 eq) dropwise through the dropping funnel. The rate of addition should be controlled to maintain the reaction temperature below 120°C.

-

Reaction: After the addition is complete, heat the reaction mixture to 130-140°C for 3-4 hours. The reaction is often vigorous, and careful temperature control is crucial.

-

Work-up:

-

Allow the reaction mixture to cool to room temperature.

-

Carefully pour the cooled mixture onto crushed ice with stirring.

-

Neutralize the acidic solution by the slow addition of a concentrated sodium hydroxide solution until the pH is approximately 7-8. This should be done in an ice bath to control the heat generated.

-

The crude product will precipitate out of the solution.

-

-

Purification:

-

Collect the precipitate by vacuum filtration and wash it thoroughly with cold water.

-

The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/water or toluene.

-

Further purification can be achieved by column chromatography on silica gel if necessary.

-

Causality Behind Experimental Choices:

-

Sulfuric Acid: Acts as both a catalyst and a dehydrating agent to convert glycerol to the reactive intermediate, acrolein.

-

Oxidizing Agent: Is necessary to aromatize the initially formed dihydroquinoline intermediate to the stable quinoline ring.

-

Controlled Addition and Temperature: The Skraup reaction is notoriously exothermic and can become violent if not properly controlled. Slow addition of reagents and careful temperature monitoring are essential for safety and to prevent unwanted side reactions and tar formation.[4]

-

Neutralization: Is required to precipitate the product, which is soluble in the acidic reaction medium.

Physicochemical and Spectroscopic Characterization

The identity and purity of synthesized this compound would be confirmed through a combination of physical and spectroscopic methods.

Physicochemical Properties:

| Property | Value | Source |

| CAS Number | 1261625-77-7 | - |

| Molecular Formula | C₉H₈N₂O | - |

| Molecular Weight | 160.17 g/mol | - |

Spectroscopic Data (Predicted):

-

¹H NMR (Proton NMR): The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the quinoline ring system, as well as a broad signal for the amino (-NH₂) protons and a signal for the hydroxyl (-OH) proton. The chemical shifts and coupling constants of the aromatic protons would be characteristic of the 3,5-disubstituted quinoline scaffold.

-

¹³C NMR (Carbon-13 NMR): The carbon NMR spectrum will display nine distinct signals corresponding to the carbon atoms of the quinoline ring. The chemical shifts will be influenced by the electron-donating effects of the amino and hydroxyl groups.

-

Infrared (IR) Spectroscopy: The IR spectrum should exhibit characteristic absorption bands for the N-H stretching of the primary amine (around 3300-3500 cm⁻¹), O-H stretching of the phenol (a broad band around 3200-3600 cm⁻¹), and C=C and C=N stretching vibrations of the quinoline ring (in the 1500-1650 cm⁻¹ region).

-

Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (m/z = 160.17). Fragmentation patterns would be consistent with the quinoline structure.

Potential Applications in Drug Discovery and Materials Science

While specific biological studies on this compound are limited, the well-documented and diverse bioactivities of the quinoline scaffold provide a strong rationale for its potential applications.[1][2][3] The presence of both an amino and a hydroxyl group offers two reactive sites for further chemical modification, making it an attractive starting point for the synthesis of more complex molecules.

Potential Therapeutic Areas:

-

Anticancer Agents: Many substituted quinolines exhibit potent anticancer activity through various mechanisms, including the inhibition of tyrosine kinases and topoisomerases. The amino and hydroxyl groups of this compound could be functionalized to generate derivatives that target specific cancer-related pathways.

-

Antimicrobial Agents: The quinoline core is a key feature of many antibacterial and antifungal drugs. Derivatives of this compound could be synthesized and screened for activity against a range of pathogenic microorganisms.

-

Antimalarial Drugs: Following the legacy of quinine and chloroquine, the development of new quinoline-based antimalarials is an ongoing area of research. This compound could serve as a scaffold for the design of novel compounds to combat drug-resistant malaria strains.

-

Neuroprotective Agents: The ability of some quinoline derivatives to chelate metal ions has led to their investigation as potential treatments for neurodegenerative diseases.

Materials Science Applications:

The fluorescent properties of the quinoline ring system make its derivatives interesting candidates for applications in materials science, such as in the development of organic light-emitting diodes (OLEDs) and fluorescent chemosensors.

Logical Workflow for Exploring Biological Activity:

Workflow for drug discovery starting from this compound.

Conclusion

This compound represents a valuable, yet underexplored, member of the quinoline family. While its formal "discovery" is not a distinct event, its synthetic accessibility through established methods like the Skraup reaction positions it as a useful building block for further chemical exploration. The presence of reactive amino and hydroxyl groups provides a platform for the generation of diverse derivatives with the potential for significant biological activity. This technical guide serves as a foundational resource for researchers in medicinal chemistry and drug development, providing a plausible synthetic route and highlighting the promising avenues for future investigation into the therapeutic and material applications of this intriguing quinoline scaffold.

References

- 1. journal.ijresm.com [journal.ijresm.com]

- 2. benthamscience.com [benthamscience.com]

- 3. Biological activities of quinoline derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Skraup reaction - Wikipedia [en.wikipedia.org]

- 5. organicreactions.org [organicreactions.org]

- 6. Doebner–Miller reaction - Wikipedia [en.wikipedia.org]

- 7. synarchive.com [synarchive.com]

Spectroscopic Profile of 3-Aminoquinolin-5-ol: A Technical Guide for Researchers

Introduction

3-Aminoquinolin-5-ol is a heterocyclic aromatic compound of significant interest to researchers in medicinal chemistry and materials science. As a substituted quinoline, it possesses a scaffold known for a wide range of biological activities and unique photophysical properties. A thorough understanding of its molecular structure and electronic characteristics is paramount for its application in drug design and development. This technical guide provides a comprehensive overview of the predicted spectroscopic data for this compound, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS).

Due to the limited availability of direct experimental data for this compound in public databases, this guide synthesizes a predicted spectroscopic profile based on established principles of spectroscopy and empirical data from closely related analogues, such as 3-aminoquinoline and quinolin-5-ol. This approach provides a robust and scientifically grounded reference for the identification and characterization of this molecule.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of a molecule. The predicted ¹H and ¹³C NMR spectra of this compound are detailed below, with chemical shifts (δ) reported in parts per million (ppm).

Experimental Protocol: NMR Data Acquisition

A standard protocol for acquiring NMR spectra of quinoline derivatives involves dissolving 5-10 mg of the sample in 0.5-0.7 mL of a deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆), which is suitable for compounds with exchangeable protons like those in amino and hydroxyl groups. The spectra are typically recorded on a 400 MHz or higher field spectrometer. For ¹H NMR, a standard pulse sequence is used. For ¹³C NMR, a proton-decoupled experiment is standard to simplify the spectrum to single lines for each unique carbon.

¹H NMR Spectroscopy: Predicted Chemical Shifts and Rationale

The quinoline ring system gives rise to a complex and informative ¹H NMR spectrum. The introduction of an electron-donating amino (-NH₂) group at the C3 position and an electron-donating hydroxyl (-OH) group at the C5 position significantly influences the chemical shifts of the aromatic protons. These groups increase the electron density on the ring, particularly at the ortho and para positions, leading to an upfield shift (lower ppm) compared to unsubstituted quinoline.[1]

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in DMSO-d₆

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Rationale |

| H2 | ~8.3 | s | - | Singlet due to lack of adjacent protons. Deshielded by the adjacent nitrogen. |

| H4 | ~7.0 | s | - | Singlet. Significantly shielded by the ortho -NH₂ group. |

| H6 | ~6.8 | d | ~7.5 | Doublet. Shielded by the ortho -OH group. |

| H7 | ~7.2 | t | ~7.8 | Triplet. Influenced by both substituents, showing a typical aromatic coupling pattern. |

| H8 | ~7.4 | d | ~8.0 | Doublet. Less affected by the substituents compared to other protons. |

| -NH₂ | ~5.5 | br s | - | Broad singlet, exchangeable with D₂O. The chemical shift can vary with concentration and temperature. |

| -OH | ~9.5 | br s | - | Broad singlet, exchangeable with D₂O. The chemical shift is highly dependent on solvent and hydrogen bonding. |

Caption: Electron-donating groups (EDGs) increase shielding on the quinoline core.

¹³C NMR Spectroscopy: Predicted Chemical Shifts

The ¹³C NMR spectrum provides information about the carbon skeleton. The electron-donating -NH₂ and -OH groups will cause a significant upfield shift for the carbons to which they are attached (ipso-carbons) and the corresponding ortho and para carbons.[1]

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in DMSO-d₆

| Carbon | Predicted Chemical Shift (δ, ppm) | Rationale |

| C2 | ~145 | Deshielded due to proximity to nitrogen. |

| C3 | ~135 | Attached to the amino group, but also influenced by the nitrogen in the ring. |

| C4 | ~115 | Shielded by the ortho -NH₂ group. |

| C4a | ~140 | Junction carbon, influenced by both rings and the -OH group. |

| C5 | ~150 | Attached to the hydroxyl group (ipso-carbon), significantly deshielded. |

| C6 | ~110 | Shielded by the ortho -OH group. |

| C7 | ~128 | Less affected by the substituents. |

| C8 | ~120 | Shielded by the para -OH group. |

| C8a | ~148 | Junction carbon, deshielded by the adjacent nitrogen. |

II. Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: IR Data Acquisition

IR spectra are commonly obtained using an FTIR spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory. A small amount of the solid sample is placed on the ATR crystal, and the spectrum is recorded. This technique requires minimal sample preparation.

Predicted IR Absorption Bands

The IR spectrum of this compound is expected to show characteristic absorption bands for the O-H, N-H, C-H aromatic, C=C, and C=N bonds.

Table 3: Predicted Major IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3400-3200 | Broad, Strong | O-H and N-H stretching vibrations. The broadness is due to hydrogen bonding. |

| 3100-3000 | Medium | Aromatic C-H stretching. |

| 1620-1580 | Strong | C=C and C=N stretching vibrations of the quinoline ring. |

| 1500-1400 | Medium-Strong | Aromatic ring skeletal vibrations. |

| 1300-1200 | Strong | C-O stretching of the phenolic hydroxyl group. |

| 1350-1250 | Medium | C-N stretching of the aromatic amine. |

| 900-675 | Medium-Strong | Out-of-plane C-H bending vibrations, characteristic of the substitution pattern. |

III. Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to elucidate its structure by analyzing its fragmentation pattern.

Experimental Protocol: MS Data Acquisition

Mass spectra can be obtained using various ionization techniques. Electron Ionization (EI) is a common method for volatile and thermally stable compounds, which often leads to extensive fragmentation. Electrospray Ionization (ESI) is a softer ionization technique, typically used for less volatile or thermally fragile molecules, and it often results in a prominent molecular ion peak. For this compound, ESI in positive ion mode would be a suitable method.

Predicted Mass Spectrum

The molecular formula of this compound is C₉H₈N₂O, with a monoisotopic mass of 160.0637 g/mol .

-

Molecular Ion Peak (M⁺): The mass spectrum is expected to show a prominent molecular ion peak at m/z = 160.

-

Isotope Peak (M+1): An (M+1) peak at m/z = 161 will be observed due to the natural abundance of ¹³C.

Predicted Fragmentation Pathway

Under ionization, the molecular ion of this compound can undergo fragmentation. The quinoline ring is relatively stable, but characteristic losses of small neutral molecules are expected.

Caption: Key fragmentation pathways for the molecular ion of this compound.

Common fragmentation patterns for quinoline derivatives involve the loss of HCN (27 Da) from the pyridine ring and the loss of CO (28 Da) from the phenol moiety.[2][3] Therefore, significant fragment ions are predicted at:

-

m/z = 133: Loss of HCN from the molecular ion.

-

m/z = 132: Loss of CO from the molecular ion.

Further fragmentation of these primary ions would lead to a more complex pattern in the lower mass region of the spectrum.

IV. Conclusion

This technical guide provides a detailed, albeit predicted, spectroscopic characterization of this compound. The presented NMR, IR, and MS data, derived from the established principles of spectroscopy and analysis of related compounds, offer a valuable resource for researchers. These data will aid in the identification, purity assessment, and structural confirmation of this compound in various research and development settings. Experimental verification of these predictions will be a crucial step in the further investigation of this promising molecule.

References

An In-depth Technical Guide to the Solubility and Stability Profiling of 3-Aminoquinolin-5-ol

Foreword: The Criticality of Early-Stage Physicochemical Characterization

In the landscape of drug discovery and development, the journey of a molecule from a promising hit to a viable clinical candidate is fraught with challenges. Among the most fundamental of these are the intrinsic physicochemical properties of the active pharmaceutical ingredient (API). Solubility and stability are not mere data points; they are the bedrock upon which successful formulation, bioavailability, and ultimately, therapeutic efficacy are built. Overlooking a thorough characterization of these attributes in the early stages can lead to costly and often insurmountable roadblocks in later development.

This guide provides a comprehensive framework for the systematic evaluation of 3-Aminoquinolin-5-ol, a quinoline derivative of interest for its potential as a key intermediate in the synthesis of novel therapeutic agents[1]. As specific experimental data for this compound is not extensively available in public literature, this document serves as both a strategic overview and a practical, protocol-driven manual for researchers. We will explore the causality behind experimental choices, grounding our methodologies in the authoritative guidelines set forth by the International Council for Harmonisation (ICH) to ensure scientific integrity and regulatory alignment.

Physicochemical Foundation of this compound

A foundational understanding of a molecule's inherent properties is paramount before embarking on experimental studies. These characteristics govern its behavior in various environments and inform the selection of appropriate analytical techniques.

The structure of this compound, featuring a quinoline core with both a basic amino group and an acidic hydroxyl group, suggests a complex pH-dependent behavior.[2] This amphoteric nature is a critical consideration for both solubility and stability assessments.

| Property | Value (Predicted) | Source / Method |

| Molecular Formula | C₉H₈N₂O | N/A |

| Molecular Weight | 160.17 g/mol | N/A |

| Predicted logP | 1.35 ± 0.65 | Chemicalize[3] |

| Predicted pKa (Strongest Acidic) | 8.95 ± 0.10 (Phenolic OH) | Chemicalize[3] |

| Predicted pKa (Strongest Basic) | 4.75 ± 0.23 (Quinoline N) | Chemicalize[3] |

| Predicted Water Solubility (logS) | -2.45 | Chemicalize[3] |

| Predicted Water Solubility (mg/mL) | 0.35 mg/mL at pH 7.4 | Chemicalize[3] |

Note: The values for logP, pKa, and solubility are computationally predicted and should be experimentally verified. They serve as a crucial starting point for experimental design.

The predicted logP suggests moderate lipophilicity, while the pKa values indicate that the molecule's ionization state will change significantly across the physiological pH range. This pH-dependent charge state is the primary lever we can use to modulate solubility.

A Phased Approach to Solubility Determination

Solubility dictates the maximum concentration of a drug that can be achieved in solution, directly impacting its absorption and bioavailability. We approach its determination in two distinct, complementary phases: kinetic and thermodynamic solubility.

The Rationale: Kinetic vs. Thermodynamic Solubility

Kinetic solubility is a high-throughput assessment typically used in early discovery. It measures the concentration at which a compound, rapidly dissolved from a concentrated DMSO stock, precipitates in an aqueous buffer.[4] This method is fast but can often overestimate the true solubility due to the formation of supersaturated solutions.[5] Its primary purpose is to quickly flag compounds with potential solubility liabilities, allowing for rapid prioritization.

Thermodynamic solubility , conversely, represents the true equilibrium between the dissolved and solid states of a compound.[6] It is determined using the "gold standard" shake-flask method, which is lower-throughput but provides the definitive solubility value essential for pre-formulation and late-stage development.[7]

Below is a logical workflow for assessing the solubility of this compound.

Caption: Workflow for Solubility Assessment of this compound.

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is designed to determine the equilibrium solubility of this compound in various aqueous media, a critical parameter for predicting its behavior in the gastrointestinal tract.

Objective: To determine the definitive solubility of this compound in water, Simulated Gastric Fluid (SGF, pH 1.2), and Simulated Intestinal Fluid (SIF, pH 6.8).

Materials:

-

This compound (solid powder)

-

Type I Purified Water

-

SGF and SIF buffers (prepared according to USP standards)

-

HPLC-grade acetonitrile and methanol

-

Formic acid

-

2 mL glass vials with screw caps

-

Orbital shaker with temperature control (set to 25°C or 37°C)

-

0.22 µm PTFE syringe filters

-

Calibrated HPLC-UV system

Procedure:

-

Preparation: Add an excess amount of solid this compound to separate vials containing 1 mL of each test medium (Water, SGF, SIF). "Excess" is critical; ensure undissolved solid is clearly visible. This establishes the equilibrium between the solid and dissolved states.

-

Equilibration: Tightly cap the vials and place them on an orbital shaker set to a constant temperature (e.g., 25°C) and moderate agitation. Equilibrate for at least 24 hours to ensure the system reaches a true thermodynamic equilibrium.[6] A 48-hour time point is recommended to confirm that equilibrium has been maintained.

-

pH Measurement: After equilibration, carefully measure and record the final pH of the suspension in each vial. Significant pH shifts could indicate buffer incompatibility or degradation.[5]

-

Phase Separation: Allow the vials to stand for 30 minutes for solids to settle. Carefully withdraw a sample from the supernatant using a syringe and immediately filter it through a 0.22 µm syringe filter to remove all undissolved particles. The first few drops should be discarded to saturate any potential binding sites on the filter material.

-

Quantification:

-

Prepare a standard stock solution of this compound of known concentration in a suitable solvent (e.g., 50:50 acetonitrile:water).

-

Create a calibration curve by making serial dilutions of the stock solution.

-

Dilute the filtered supernatant samples with the same solvent to fall within the linear range of the calibration curve.

-

Analyze the standards and samples using a validated HPLC-UV method.

-

-

Data Analysis: Calculate the concentration of this compound in each sample using the linear regression equation from the calibration curve. The resulting concentration is the thermodynamic solubility.

Expected Data Summary:

| Medium | pH (Initial) | pH (Final) | Solubility (µg/mL) | Solubility (µM) |

| Purified Water | ~7.0 | TBD | TBD | TBD |

| SGF | 1.2 | TBD | TBD | TBD |

| SIF | 6.8 | TBD | TBD | TBD |

Mapping the Stability Landscape

Stability testing provides evidence on how the quality of a drug substance varies over time under the influence of environmental factors such as temperature, humidity, and light.[8] This data is fundamental for determining re-test periods, shelf life, and recommended storage conditions.

The Cornerstone: Forced Degradation Studies

Before initiating long-term stability programs, we must first understand the molecule's intrinsic vulnerabilities. Forced degradation, or stress testing, involves subjecting the API to conditions more severe than accelerated stability testing to identify likely degradation products and establish degradation pathways.[9] This is a regulatory requirement and is essential for developing and validating a stability-indicating analytical method (SIAM) —a method capable of separating and quantifying the intact API from all its potential degradation products.[10]

The goal is to achieve a target degradation of 5-20%.[9] Degradation below 5% may not generate sufficient degradants for detection, while degradation above 20% can lead to secondary degradation products not relevant to formal stability.[10]

Caption: Workflow for Stability-Indicating Method (SIAM) Development.

Protocol: Forced Degradation of this compound

Objective: To identify potential degradation pathways and develop a stability-indicating HPLC method for this compound.

Materials:

-

This compound

-

Hydrochloric acid (HCl)

-

Sodium hydroxide (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

HPLC-grade solvents

-

Calibrated HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

Procedure:

-

Sample Preparation: Prepare solutions of this compound at a known concentration (e.g., 1 mg/mL) in a suitable solvent system.

-

Stress Conditions: Expose the samples to the following conditions, analyzing at appropriate time points (e.g., 2, 8, 24 hours) to target 5-20% degradation. A control sample (unstressed) should be analyzed concurrently.

-

Acid Hydrolysis: Add 0.1 M HCl and heat at 60°C.

-

Base Hydrolysis: Add 0.1 M NaOH and maintain at room temperature.

-

Oxidation: Add 3% H₂O₂ and maintain at room temperature.[10]

-

Thermal: Expose the solid API to 80°C in a stability chamber.

-

Photostability: Expose the solid API and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[10]

-

-

Method Development & Analysis:

-

Develop a reverse-phase HPLC method. A C18 column with a gradient elution using a mobile phase of acidified water and acetonitrile is a logical starting point.

-

Analyze all stressed samples. The use of a PDA detector is crucial for assessing peak purity by comparing spectra across a single peak. Co-elution of a degradant with the main peak would invalidate the method's specificity.

-

Identify major degradation products. The relative retention times (RRT) should be documented.

-

-

Mass Balance Calculation: The principle of mass balance is a powerful tool for ensuring the SIAM is valid. The sum of the assay value of the API and the levels of all degradation products should be close to 100% of the initial value. A significant deviation suggests that not all degradants are being detected.

Hypothetical Data Summary:

| Stress Condition | Duration | % Assay of API | % Total Impurities | Mass Balance (%) | Major Degradant RRTs |

| 0.1 M HCl, 60°C | 8 h | 89.5 | 10.1 | 99.6 | 0.75, 1.12 |

| 0.1 M NaOH, RT | 2 h | 91.2 | 8.5 | 99.7 | 0.68 |

| 3% H₂O₂, RT | 24 h | 94.8 | 4.9 | 99.7 | 1.35 |

| 80°C Heat (solid) | 7 days | 98.5 | 1.3 | 99.8 | 0.75 |

| Photolytic (ICH Q1B) | Cycle | 97.1 | 2.5 | 99.6 | 1.50 |

Formal Stability Studies (ICH Q1A R2)

Once a validated SIAM is in place, formal stability studies can be initiated on at least three primary batches of the API.[8] These studies are conducted under controlled storage conditions for extended periods to establish a re-test period.

Storage Conditions (General Case):

| Study Type | Storage Condition | Minimum Duration |

| Long-term | 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH | 12 months |

| Intermediate | 30°C ± 2°C / 65% RH ± 5% RH | 6 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Data from ICH Q1A(R2) Guidelines[11][12]

Testing frequency for long-term studies is typically 0, 3, 6, 9, 12, 18, and 24 months. For accelerated studies, a minimum of 0, 3, and 6 months is recommended.[12]

Conclusion: An Integrated Strategy for Development

The solubility and stability data generated through these studies are not independent workstreams; they are deeply interconnected and directly inform the drug development pathway. Poor aqueous solubility, as predicted for this compound, may be overcome by developing a salt form, a strategy whose success is contingent upon the stability of the molecule at the pH required for salt formation. Stability data identifies the "critical quality attributes" that must be monitored and controlled, while forced degradation studies provide the validated analytical tools to do so. By adopting this rigorous, scientifically-grounded approach early in development, researchers can build a robust data package that de-risks the project, facilitates seamless formulation development, and ultimately, accelerates the path to the clinic.

References

- 1. This compound [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. Chemicalize - Instant Cheminformatics Solutions [chemicalize.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Comparison of Reliability of log P Values for Drugs Calculated by Several Methods [jstage.jst.go.jp]

- 7. researchgate.net [researchgate.net]

- 8. Novel methods for the prediction of logP, pK(a), and logD - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. peerj.com [peerj.com]

- 10. acdlabs.com [acdlabs.com]

- 11. Reliability of logP predictions based on calculated molecular descriptors: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. m.youtube.com [m.youtube.com]

Introduction to 3-Aminoquinolin-5-OL: A Molecule of Latent Potential

An In-Depth Technical Guide to the Potential Research Applications of 3-Aminoquinolin-5-OL

Abstract: The quinoline scaffold is a cornerstone in medicinal chemistry, renowned for its broad spectrum of biological activities. This guide focuses on the untapped research potential of a specific derivative, this compound. While direct literature on this compound is emerging, its structural amalgamation of a 3-aminoquinoline moiety and a 5-hydroxyquinoline core strongly suggests significant therapeutic and diagnostic promise. By examining the well-documented activities of its constituent substructures and closely related analogs, this document serves as a technical primer for researchers, scientists, and drug development professionals. We will explore potential applications in oncology, neurodegenerative diseases, and microbiology, and as a fluorescent chemical sensor. This guide provides hypothesized mechanisms of action, detailed experimental protocols, and a framework for future investigations into this promising molecule.

This compound is a heterocyclic aromatic compound featuring a quinoline nucleus substituted with an amino group at the 3-position and a hydroxyl group at the 5-position. The quinoline ring system itself is a privileged structure found in numerous natural products and synthetic compounds with a wide array of pharmacological activities, including antimalarial, anticancer, and antimicrobial effects. The addition of the amino and hydroxyl groups is predicted to bestow unique physicochemical properties, enhancing its potential for specific biological interactions.

The 3-amino group can act as a key pharmacophore, participating in hydrogen bonding and serving as an attachment point for further chemical modifications. The 5-hydroxyl group, on the other hand, is known to be involved in metal ion chelation and can contribute to antioxidant properties, both of which are crucial in various pathological conditions. This guide will extrapolate from the rich chemistry of related quinoline derivatives to build a strong case for the investigation of this compound in several key research areas.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 1261625-77-7 | MySkinRecipes[1] |

| Molecular Formula | C₉H₈N₂O | MySkinRecipes[1] |

| Molecular Weight | 160.17 g/mol | MySkinRecipes[1] |

| Predicted Bioactivity | Anticancer, Neuroprotective, Antimicrobial, Fluorescent Probe | Inferred from related compounds |

Proposed Synthesis of this compound

A likely route would involve the reduction of a nitro group to form the 3-amino substituent and the demethylation of a methoxy group to yield the 5-hydroxyl group.

References

Foreword: The Quinoline Scaffold and the Promise of Undiscovered Territories

An In-depth Technical Guide to 3-Aminoquinolin-5-OL Derivatives and Analogues: A Scaffold with Untapped Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold, a fusion of benzene and pyridine rings, is a cornerstone in medicinal chemistry, celebrated for its vast therapeutic applications.[1][2] From the pioneering antimalarial drug quinine to modern anticancer and antimicrobial agents, quinoline derivatives have consistently proven their mettle in drug discovery.[3][4] The strategic placement of functional groups, particularly amino and hydroxyl moieties, profoundly influences the biological activity of these compounds. While extensive research has focused on isomers like 8-hydroxyquinoline and 5-aminoquinoline, the this compound core remains a largely uncharted territory. This guide, therefore, ventures into this unexplored domain, providing a comprehensive technical overview of the synthesis, potential applications, and design principles for this compound derivatives and analogues. By leveraging established chemical principles and drawing parallels from well-characterized quinoline isomers, we aim to illuminate the path for future research and development in this promising area.

The this compound Core: A Structural Overview

The this compound scaffold is characterized by an amino group at the C3 position and a hydroxyl group at the C5 position of the quinoline ring. This unique arrangement of electron-donating groups is anticipated to bestow distinct electronic and steric properties, influencing its interaction with biological targets. The hydrogen-bonding capabilities of both the amino and hydroxyl groups, coupled with the aromatic nature of the quinoline ring, make it a compelling candidate for targeting enzymes, receptors, and nucleic acids.

Proposed Synthetic Strategies for the this compound Core

While the direct synthesis of this compound is not extensively documented in peer-reviewed literature, established quinoline synthesis methodologies can be adapted to construct this novel scaffold. The choice of starting materials is critical and would likely involve precursors containing the requisite amino and hydroxyl functionalities or their protected equivalents.

Modified Skraup-Doebner-von Miller Synthesis

The Skraup-Doebner-von Miller reaction, a classic method for quinoline synthesis, involves the reaction of an aniline with α,β-unsaturated carbonyl compounds, typically generated in situ from glycerol or other sources in the presence of a strong acid and an oxidizing agent.[5][6] A plausible route to this compound could start from 3-aminophenol.

Hypothetical Protocol for Skraup Synthesis of 5-Hydroxyquinoline:

-

Reaction Setup: In a well-ventilated fume hood, cautiously add concentrated sulfuric acid to a mixture of 3-aminophenol, glycerol, and a suitable oxidizing agent (e.g., arsenic pentoxide or nitrobenzene). The reaction is notoriously exothermic and requires careful temperature control.

-

Heating: Gently heat the reaction mixture. The temperature profile is critical and needs to be carefully controlled to prevent polymerization and charring.

-

Work-up: After the reaction is complete, cool the mixture and carefully pour it onto ice. Neutralize the acidic solution with a base (e.g., sodium hydroxide or ammonia) to precipitate the crude product.

-

Purification: The crude 5-hydroxyquinoline can be purified by steam distillation or recrystallization.

Subsequent nitration at the 3-position followed by reduction would yield the target this compound.

Friedländer Annulation

The Friedländer synthesis offers a more convergent approach, involving the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl.[2][7][8] To synthesize the this compound core, a suitably substituted 2-aminoarylcarbonyl compound would be required.

Hypothetical Protocol for Friedländer Synthesis:

-

Precursor Synthesis: Synthesize a 2-amino-6-hydroxybenzaldehyde or a related ketone. This precursor is key and may require a multi-step synthesis.

-

Condensation: React the 2-amino-6-hydroxyarylcarbonyl compound with an α-amino-acetaldehyde or α-amino-ketone equivalent (or a precursor that can be converted to the amino group post-cyclization) in the presence of an acid or base catalyst.

-

Cyclization and Dehydration: The initial condensation product will undergo intramolecular cyclization and dehydration to form the quinoline ring.

-

Purification: The resulting this compound can be purified using standard chromatographic techniques.

Diagram of Proposed Synthetic Pathways

Caption: Proposed synthetic routes to the this compound core.

Strategies for Derivatization and Analogue Design

The 3-amino and 5-hydroxyl groups on the quinoline core are prime handles for chemical modification, allowing for the generation of a diverse library of analogues to explore structure-activity relationships (SAR).

Table 1: Potential Derivatization Strategies for this compound

| Functional Group | Reaction Type | Reagents and Conditions | Potential Functional Groups Introduced |

| 3-Amino Group | Acylation | Acyl chlorides, anhydrides, carboxylic acids with coupling agents | Amides, sulfonamides |

| Alkylation | Alkyl halides, reductive amination | Secondary and tertiary amines | |

| Urea/Thiourea Formation | Isocyanates, isothiocyanates | Ureas, thioureas | |

| 5-Hydroxyl Group | Etherification | Alkyl halides, Williamson ether synthesis | Ethers (alkoxy, aryloxy) |

| Esterification | Acyl chlorides, anhydrides, carboxylic acids | Esters | |

| Sulfonylation | Sulfonyl chlorides | Sulfonate esters | |

| Quinoline Ring | Electrophilic Aromatic Substitution | Halogenating agents, nitrating agents | Halogens, nitro groups at various positions |

Diagram of Derivatization Strategies

Caption: Key derivatization points on the this compound scaffold.

Hypothesized Biological Activities and Therapeutic Targets

Based on the extensive bioactivity profile of related amino and hydroxyquinolines, derivatives of this compound are predicted to exhibit a range of pharmacological effects.

Anticancer Activity

Quinoline derivatives are well-established as potent anticancer agents.[8][9] The this compound scaffold could serve as a foundation for the development of novel kinase inhibitors, topoisomerase inhibitors, or agents that induce apoptosis. The amino and hydroxyl groups can form crucial hydrogen bonds within the active sites of these target proteins.

Potential Kinase Targets:

-

Epidermal Growth Factor Receptor (EGFR)

-

Vascular Endothelial Growth Factor Receptor (VEGFR)

-

Platelet-Derived Growth Factor Receptor (PDGFR)[10]

-

Bruton's Tyrosine Kinase (BTK)[11]

Neuroprotective Activity

8-Hydroxyquinoline derivatives have shown promise in the treatment of neurodegenerative diseases, partly due to their metal-chelating properties and ability to mitigate oxidative stress.[12][13][14] The this compound core, with its potential for metal chelation and antioxidant activity, could offer neuroprotective benefits in conditions such as Alzheimer's and Parkinson's disease.

Antimicrobial Activity

The quinoline scaffold is present in numerous antibacterial and antifungal agents.[15][16] 5-Amino and 8-hydroxyquinolines have demonstrated significant antimicrobial properties. Derivatives of this compound could be explored for their efficacy against a broad spectrum of pathogens, including drug-resistant strains.

Structure-Activity Relationship (SAR) Insights from Related Scaffolds

While specific SAR data for this compound is unavailable, valuable insights can be gleaned from related quinoline series.

-

Substitution on the Amino Group: In many 4-aminoquinoline series, the nature of the substituent on the amino group is critical for activity.[9] Small, flexible alkyl chains or cyclic amines often enhance potency.

-

Modification of the Hydroxyl Group: The free hydroxyl group in 8-hydroxyquinolines is often essential for their metal-chelating and biological activity.[9] However, in some cases, ether or ester derivatives can improve pharmacokinetic properties.

-

Substitution on the Quinoline Ring: The introduction of small lipophilic groups or halogens at various positions on the quinoline ring can significantly modulate activity and selectivity.

Conclusion and Future Directions

The this compound scaffold represents a promising yet underexplored area in medicinal chemistry. This guide has outlined plausible synthetic strategies, potential derivatization pathways, and hypothesized biological activities based on the rich chemistry and pharmacology of the broader quinoline family. The next crucial steps for the scientific community are:

-

Synthesis and Characterization: The development of a robust and scalable synthesis for the this compound core is paramount.

-

Library Synthesis: The creation of a diverse library of derivatives to systematically explore the structure-activity relationships.

-

Biological Screening: Comprehensive biological evaluation of these new compounds against a panel of relevant targets, including kinases, microbial strains, and models of neurodegeneration.

By embarking on this research, we can unlock the full therapeutic potential of this novel quinoline scaffold and contribute to the development of next-generation medicines.

References

- 1. researchgate.net [researchgate.net]

- 2. Friedländer synthesis - Wikipedia [en.wikipedia.org]

- 3. mdpi.com [mdpi.com]

- 4. researchprofiles.tudublin.ie [researchprofiles.tudublin.ie]

- 5. Skraup reaction - Wikipedia [en.wikipedia.org]

- 6. organicreactions.org [organicreactions.org]

- 7. Advances in polymer based Friedlander quinoline synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. organicreactions.org [organicreactions.org]

- 9. mdpi.com [mdpi.com]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Quinolines- Antimalarial drugs.pptx [slideshare.net]

- 12. scispace.com [scispace.com]

- 13. nnpub.org [nnpub.org]

- 14. benchchem.com [benchchem.com]

- 15. Synthesis and biological activity of 5-amino- and 5-hydroxyquinolones, and the overwhelming influence of the remote N1-substituent in determining the structure-activity relationship - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. US12391695B2 - PRMT5 inhibitors - Google Patents [patents.google.com]

Foreword: Charting the Unexplored Territory of 3-Aminoquinolin-5-OL

An In-Depth Technical Guide to the Theoretical and Computational Investigation of 3-Aminoquinolin-5-OL

For Researchers, Scientists, and Drug Development Professionals

The quinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis for a multitude of therapeutic agents with a broad spectrum of biological activities, including anticancer, antimalarial, antibacterial, and anti-inflammatory properties.[1][2] Its versatile nature allows for extensive functionalization, leading to a vast chemical space ripe for exploration. Within this family, this compound presents itself as a molecule of significant interest, yet it remains a largely uncharted territory in the scientific literature. Its potential applications include serving as a key intermediate in the synthesis of novel pharmaceutical compounds, particularly for neurological disorders and cancer, as well as in the development of derivatives with antimicrobial and anti-inflammatory activities.[3]

This technical guide, crafted from the perspective of a Senior Application Scientist, is designed to serve as a comprehensive roadmap for the theoretical and computational characterization of this compound. In the absence of extensive experimental data, we will leverage the power of computational chemistry to predict its structural, spectroscopic, and electronic properties. This document will not only outline the "how" but, more importantly, the "why" behind the chosen methodologies, providing a robust framework for future experimental validation and drug discovery efforts.

Part 1: A Proposed Framework for Investigation

Our exploration of this compound will be a multi-faceted approach, integrating several computational techniques to build a holistic understanding of the molecule. This integrated workflow ensures that each computational step informs the next, leading to a more accurate and comprehensive characterization.

Figure 1: Proposed integrated workflow for the theoretical and computational investigation of this compound.

Part 2: In Silico Characterization: Methodologies and Protocols

Quantum Chemical Calculations: The Foundation of Molecular Understanding

Density Functional Theory (DFT) has emerged as a powerful and versatile tool in computational chemistry, offering a favorable balance between accuracy and computational cost for understanding the electronic structure and properties of molecular systems.[4]

2.1.1. Geometry Optimization and Vibrational Frequencies

The first and most crucial step is to determine the most stable three-dimensional conformation of this compound. This is achieved through geometry optimization.

Protocol: Geometry Optimization and Frequency Calculation

-

Software: Gaussian 09 or a similar quantum chemistry package.[4]

-

Method: Density Functional Theory (DFT) with the B3LYP functional. B3LYP is a hybrid functional that has consistently provided reliable results for a wide range of organic molecules.[5][6]

-

Basis Set: 6-311++G(d,p). This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are important for molecules with heteroatoms and potential hydrogen bonding.

-

Procedure:

-

Build the initial structure of this compound using a molecular editor.

-

Perform a full geometry optimization without any symmetry constraints.

-

Following optimization, perform a frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).

-

-

Output Analysis: The optimized Cartesian coordinates will be used for all subsequent calculations. The calculated vibrational frequencies can be used to simulate the infrared (IR) and Raman spectra, providing a theoretical benchmark for experimental data.[7]

2.1.2. Electronic Structure Analysis: Unveiling Reactivity and Properties

Understanding the electronic landscape of this compound is key to predicting its reactivity and potential interactions.

-

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial for determining the electronic and optical properties of a molecule. The energy gap between HOMO and LUMO provides insights into the molecule's chemical stability and reactivity.[8]

-

Molecular Electrostatic Potential (MEP): The MEP map is a visual representation of the charge distribution on the molecule's surface. It helps in identifying electrophilic and nucleophilic sites, which is invaluable for predicting how the molecule will interact with biological targets.

Protocol: Electronic Structure Analysis

-

Software: Gaussian 09 and GaussView or equivalent visualization software.[4]

-

Method: B3LYP/6-311++G(d,p) using the optimized geometry.

-

Procedure:

-

Perform a single-point energy calculation on the optimized structure.

-

Generate cube files for HOMO, LUMO, and the MEP.

-

-

Visualization: Visualize the generated surfaces to analyze the distribution of electron density and electrostatic potential.

Simulating Spectroscopic Signatures

Computational spectroscopy allows for the prediction of spectroscopic data, which is essential for the identification and characterization of new compounds.

2.2.1. NMR Spectroscopy (¹H and ¹³C)

The Gauge-Independent Atomic Orbital (GIAO) method is a reliable approach for calculating NMR chemical shifts.[5][7]

Protocol: NMR Chemical Shift Calculation

-

Software: Gaussian 09.

-

Method: GIAO-DFT with the B3LYP functional and the 6-311++G(d,p) basis set.

-

Procedure:

-

Use the previously optimized geometry of this compound.

-

Perform a GIAO calculation.

-

The calculated isotropic shielding values are then referenced to a standard (e.g., Tetramethylsilane, TMS) to obtain the chemical shifts.

-

2.2.2. UV-Vis Spectroscopy

Time-Dependent DFT (TD-DFT) is the method of choice for simulating electronic absorption spectra.[9][10]

Protocol: UV-Vis Spectrum Simulation

-

Software: Gaussian 09.

-

Method: TD-DFT at the B3LYP/6-311++G(d,p) level of theory.

-

Procedure:

-

Use the optimized ground-state geometry.

-

Perform a TD-DFT calculation to compute the vertical excitation energies and oscillator strengths.

-

-

Analysis: The calculated excitation energies correspond to the absorption maxima (λmax) in the UV-Vis spectrum.

| Parameter | Computational Method | Predicted Information |

| Optimized Geometry | DFT (B3LYP/6-311++G(d,p)) | Bond lengths, bond angles, dihedral angles |

| Vibrational Frequencies | DFT (B3LYP/6-311++G(d,p)) | IR and Raman active modes |

| ¹H and ¹³C NMR | GIAO-DFT | Chemical shifts |

| UV-Vis Spectrum | TD-DFT | Electronic transitions (λmax) |

| HOMO-LUMO Gap | DFT (B3LYP/6-311++G(d,p)) | Chemical reactivity and stability |

| MEP | DFT (B3LYP/6-311++G(d,p)) | Electrophilic and nucleophilic sites |

Table 1: Summary of Proposed Computational Analyses for this compound.

Part 3: Exploring Biological Potential through Molecular Docking

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[11][12] This is particularly useful in drug discovery for predicting the binding affinity and interaction mode of a ligand with a protein target.[13]

Figure 2: General workflow for a molecular docking study.

Protocol: Molecular Docking

-

Software: AutoDock Tools, AutoDock Vina, PyMOL, or Discovery Studio.[12]

-

Target Selection: Based on the known biological activities of similar quinoline derivatives, potential protein targets could include kinases, reverse transcriptase, or bacterial enzymes.[11][14] For this guide, we will consider a generic kinase as an example.

-

Protein Preparation:

-

Download the crystal structure of the target protein from the Protein Data Bank (PDB).

-

Remove water molecules and any co-crystallized ligands.

-

Add polar hydrogens and assign Kollman charges.

-

-

Ligand Preparation:

-

Use the DFT-optimized structure of this compound.

-

Assign Gasteiger charges and define rotatable bonds.

-

-

Docking Simulation:

-

Define the grid box around the active site of the protein.

-

Run the docking simulation using a suitable algorithm (e.g., Lamarckian Genetic Algorithm in AutoDock).

-

-

Analysis:

-

Analyze the binding energies and poses of the docked ligand.

-

Visualize the interactions (e.g., hydrogen bonds, hydrophobic interactions) between the ligand and the protein's active site residues.

-

Part 4: The Crucial Role of Experimental Validation

While computational studies provide invaluable predictive insights, they must be anchored in experimental reality. The theoretical data generated for this compound should be treated as a set of hypotheses to be tested in the laboratory.

Synthesis of this compound

A plausible synthetic route would likely involve the nitration of 5-hydroxyquinoline, followed by reduction of the nitro group to an amine. This is a common strategy for the synthesis of aminoquinolines.[15]

Proposed Synthetic Protocol

-

Nitration: React 5-hydroxyquinoline with a nitrating agent (e.g., a mixture of nitric acid and sulfuric acid) to introduce a nitro group, likely at the 3-position.

-

Reduction: Reduce the resulting nitroquinoline derivative using a suitable reducing agent (e.g., stannous chloride in hydrochloric acid or catalytic hydrogenation) to yield this compound.[15]

-

Purification and Characterization: Purify the product using techniques such as recrystallization or column chromatography and confirm its identity using the spectroscopic methods outlined below.

Spectroscopic Characterization

The experimental spectra obtained should be compared with the computationally predicted spectra to validate the theoretical model.

-

FT-IR Spectroscopy: Record the FT-IR spectrum and compare the positions of the experimental vibrational bands with the calculated frequencies.[16]

-

NMR Spectroscopy: Acquire ¹H and ¹³C NMR spectra in a suitable deuterated solvent and compare the experimental chemical shifts with the GIAO-calculated values.[16]

-

UV-Vis Spectroscopy: Measure the UV-Vis absorption spectrum and compare the experimental λmax with the TD-DFT predictions.[16]

Conclusion: A Synergy of Computation and Experiment

This technical guide has laid out a comprehensive theoretical and computational framework for the study of this compound. By systematically applying DFT, TD-DFT, and molecular docking, we can generate a wealth of predictive data on its structural, spectroscopic, and potential biological properties. This in silico-first approach is not only cost-effective but also allows for a more targeted and efficient experimental investigation. The synergy between computational prediction and experimental validation is the cornerstone of modern chemical research and drug discovery. The journey to unlocking the full potential of this compound begins with the foundational steps detailed in this guide.

References

- 1. noveltyjournals.com [noveltyjournals.com]

- 2. From Molecules to Medicine: The Remarkable Pharmacological Odyssey of Quinoline and its Derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 3. This compound [myskinrecipes.com]

- 4. Synthesis, DFT studies on a series of tunable quinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Molecular Structure, FT-IR, NMR (13C/¹H), UV-Vis Spectroscopy and DFT Calculations on (2Z, 5Z)-3-N(4-Methoxy phenyl)-2-N'(4-methoxy phenyl imino)-5-((E)-3-(2-nitrophenyl)allylidene) thiazolidin-4-one [scielo.org.za]

- 6. Synthesis, DFT studies on a series of tunable quinoline derivatives - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Quantum chemical and spectroscopic investigations of 5-aminoquinoline - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Structural, Electronic and NLO Properties of 6-aminoquinoline: A DFT/TD-DFT Study [ouci.dntb.gov.ua]

- 11. Synthesis and molecular docking studies of quinoline derivatives as HIV non-nucleoside reverse transcriptase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Ligand-Based Design of Novel Quinoline Derivatives as Potential Anticancer Agents: An In-Silico Virtual Screening Approach [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Design, Synthesis, Antimicrobial, Anticancer, and Molecular Docking of Novel Quinoline Derivatives - ProQuest [proquest.com]

- 15. ijprajournal.com [ijprajournal.com]

- 16. benchchem.com [benchchem.com]

Navigating the Uncharted: A Technical Guide to the Safe Handling, Storage, and Disposal of 3-Aminoquinolin-5-OL

For Researchers, Scientists, and Drug Development Professionals

Preamble: A Note on Scientific Diligence

The landscape of novel chemical entities is one of constant discovery, often outpacing the availability of comprehensive safety data. 3-Aminoquinolin-5-OL (CAS No. 1261625-77-7) is one such compound. While it holds potential as a key intermediate in the synthesis of pharmaceuticals, particularly in targeting neurological disorders and cancer, its toxicological properties have not been fully investigated.[1] This guide, therefore, has been meticulously compiled by drawing upon available data for this compound and supplementing it with established safety protocols for structurally analogous compounds, such as 3-Aminoquinoline and 5-Aminoquinoline. It is imperative that the user of this guide understands that the recommendations provided herein are based on a principle of conservative risk mitigation. Every handling event should be treated as an encounter with a substance of unknown toxicity, and all prescribed safety measures should be considered mandatory minimums.

Section 1: Compound Identification and Physicochemical Properties

A foundational understanding of a compound's basic properties is the first step in a robust safety assessment.

| Property | Value | Source |

| Chemical Name | This compound | CymitQuimica |

| CAS Number | 1261625-77-7 | CymitQuimica[2] |

| Molecular Formula | C₉H₈N₂O | Aaronchem[3] |

| Molecular Weight | 160.17 g/mol | Aaronchem[3] |

| Appearance | Solid (form may vary) | N/A |

| Solubility | Data not available | N/A |

| Melting Point | Data not available | N/A |

| Boiling Point | Data not available | N/A |

Causality Behind the Data: The molecular weight and formula are critical for accurate molar calculations in experimental design. The physical state dictates the necessary engineering controls (e.g., a fume hood for powders to prevent inhalation). The absence of solubility, melting, and boiling point data underscores the novelty of this compound and necessitates a cautious approach to all handling and storage procedures.

Section 2: Hazard Identification and Risk Assessment - An Analog-Based Approach

In the absence of a specific Safety Data Sheet (SDS) for this compound, a risk assessment has been formulated based on the known hazards of its structural relatives, 3-Aminoquinoline and 5-Aminoquinoline.

Potential Hazards:

-

Acute Toxicity: May be harmful if swallowed, in contact with skin, or if inhaled.[4]

-

Skin Irritation/Corrosion: May cause skin irritation.[4]

-

Eye Irritation/Damage: May cause serious eye irritation.[4]

-

Respiratory Sensitization: May cause respiratory irritation.[5]

-

Mutagenicity/Carcinogenicity: Long-term effects are unknown.

Self-Validating System of Risk Assessment: This analog-based approach is a self-validating system because it assumes a worst-case scenario. By treating this compound with the same level of caution as its potentially more hazardous relatives, we establish a wide margin of safety.

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A meticulous and unwavering adherence to proper handling procedures is non-negotiable. The following workflow is designed to minimize exposure at every step.

Engineering Controls: The First Line of Defense

All work with this compound, including weighing, dissolution, and transfer, must be conducted in a certified chemical fume hood.[4][6] The fume hood provides critical protection against the inhalation of airborne particulates. An eyewash station and safety shower must be readily accessible and tested regularly.[4][6]

Personal Protective Equipment (PPE): The Last Barrier

The selection of PPE is not merely a suggestion but a critical component of personal safety.

| PPE Component | Specification | Rationale |

| Gloves | Nitrile or other chemically resistant gloves. | Provides a barrier against skin contact. Gloves must be inspected before use and disposed of after handling the compound.[7] |

| Eye Protection | ANSI Z87.1-compliant safety glasses with side shields or chemical splash goggles. | Protects the eyes from splashes and airborne particles.[4][8] |

| Lab Coat | Standard, long-sleeved lab coat. | Protects skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator may be necessary for large quantities or if there is a risk of aerosolization. | Provides an additional layer of protection against inhalation.[8] |

Step-by-Step Handling Protocol

-

Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood is functioning correctly.

-

Weighing: Use a disposable weigh boat or creased weighing paper to prevent contamination of the balance.

-

Transfer: Use a spatula to transfer the solid compound. Avoid creating dust. If transferring to a solution, do so slowly and carefully to prevent splashing.

-

Dissolution: If dissolving the compound, add the solid to the solvent slowly while stirring.

-

Post-Handling: After handling, decontaminate the work surface with an appropriate solvent. Dispose of all contaminated disposable materials as hazardous waste.

-

Hygiene: Wash hands thoroughly with soap and water after removing gloves.[4]

Caption: Workflow for the safe handling of this compound.

Section 4: Storage and Stability

Proper storage is crucial to maintain the integrity of the compound and to prevent accidental exposure.

-

Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[4][9]

-

Incompatibilities: Keep away from strong oxidizing agents and strong acids.[4][8]

-

Atmosphere: For long-term storage and to maintain product quality, consider storing under an inert atmosphere, such as argon.[8]

Section 5: Spill, Leak, and Waste Disposal

Prompt and correct response to a spill is critical to mitigating potential hazards.

Spill Response

-

Evacuate: Immediately evacuate the area.

-

Ventilate: Ensure the area is well-ventilated, but do not direct airflow towards individuals.

-

Contain: For a small spill, and only if you are trained to do so, use an absorbent, non-combustible material to contain the spill.

-

Collect: Carefully sweep or scoop up the spilled material and place it in a labeled, sealed container for disposal.[4][8] Avoid generating dust.[4][8]

-

Decontaminate: Clean the spill area with a suitable solvent.

Caption: Decision-making workflow for spill response.

Waste Disposal

All waste containing this compound, including empty containers, contaminated PPE, and spill cleanup materials, must be disposed of as hazardous chemical waste.[4][7] Do not dispose of this material down the drain.[8] Follow all local, state, and federal regulations for hazardous waste disposal.

Section 6: First Aid Measures

In the event of exposure, immediate and appropriate first aid is crucial.

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]

-

Skin Contact: In case of contact, immediately wash skin with soap and plenty of water. Remove contaminated clothing and shoes. Get medical attention if irritation develops.[4]

-

Inhalation: Remove from exposure to fresh air immediately. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical aid.[4]

-

Ingestion: If swallowed, do NOT induce vomiting. Call a poison control center or doctor immediately for treatment advice.[4]

Conclusion

The responsible use of novel chemical compounds like this compound is paramount in a research and development setting. This guide provides a framework for its safe handling, storage, and disposal based on the best available information and a conservative, safety-first approach. It is the responsibility of every individual working with this compound to adhere to these guidelines and to foster a culture of safety within the laboratory.

References

- 1. This compound [myskinrecipes.com]

- 2. static.cymitquimica.com [static.cymitquimica.com]

- 3. 1261625-77-7 | MFCD18413387 | this compound [aaronchem.com]

- 4. fishersci.com [fishersci.com]

- 5. capotchem.cn [capotchem.cn]

- 6. mmbio.byu.edu [mmbio.byu.edu]

- 7. sigmaaldrich.com [sigmaaldrich.com]

- 8. fishersci.com [fishersci.com]

- 9. echemi.com [echemi.com]

Methodological & Application

Application Notes and Protocols for the Synthesis of 3-Aminoquinolin-5-ol

Introduction: The Significance of the 3-Aminoquinolin-5-ol Scaffold

This compound is a valuable heterocyclic building block for researchers, particularly those in drug development and medicinal chemistry. The quinoline core is a privileged scaffold found in numerous biologically active compounds, and the specific arrangement of the 3-amino and 5-hydroxyl groups offers unique opportunities for creating derivatives with potential therapeutic applications. The amino group provides a key site for further functionalization, enabling the construction of amides, sulfonamides, and other derivatives, while the hydroxyl group can be modified to form ethers or esters, or it can participate in hydrogen bonding interactions with biological targets. This dual functionality makes this compound a versatile starting material for the synthesis of novel compounds for screening in various disease areas, including oncology, infectious diseases, and neurodegenerative disorders.[1]

Proposed Synthetic Strategy and Rationale

A direct, single-pot synthesis of this compound is not readily found in the published literature. Therefore, a multi-step approach is proposed, leveraging well-established and reliable organic transformations. The chosen strategy focuses on the construction of the quinoline ring system with the desired functionalities introduced at key stages.

The proposed synthesis commences with the commercially available 3-methoxyaniline. The methoxy group serves as a protected form of the final hydroxyl group, which is a common and effective strategy in multi-step synthesis to prevent unwanted side reactions of the more reactive phenol. The synthesis will proceed through the following key transformations:

-

Formylation of 3-methoxyaniline: Introduction of a formyl group ortho to the amino group to create the necessary 2-aminoaryl aldehyde precursor for the Friedländer annulation.

-

Friedländer Annulation: Condensation of the 2-amino-6-methoxybenzaldehyde with a suitable two-carbon component that will provide the C2 and C3 atoms of the quinoline ring, with a masked amino group at the C3 position. For this, we propose the use of aminoacetonitrile.

-

Hydrolysis and Tautomerization: The initial product of the Friedländer annulation will be a 3-amino-5-methoxyquinoline, which will be formed after hydrolysis of the intermediate imine and subsequent tautomerization.

-

Demethylation: The final step will be the cleavage of the methyl ether to unveil the desired 5-hydroxyl group.

This synthetic route is designed to be robust and to utilize readily available reagents and well-understood reaction mechanisms, providing a logical and practical pathway to the target molecule.

Visualizing the Synthetic Workflow

Caption: Proposed multi-step synthesis of this compound.

Detailed Experimental Protocols

Safety Precaution: All reactions should be performed in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

Step 1: Synthesis of 2-Amino-6-methoxybenzaldehyde

This step involves the formylation of 3-methoxyaniline. The Vilsmeier-Haack reaction is a suitable method for this transformation.

Reagents and Materials:

-

3-Methoxyaniline

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Dichloromethane (DCM)

-

Sodium acetate

-

Water

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate

Procedure:

-

To a stirred solution of N,N-Dimethylformamide (3 equivalents) in dichloromethane at 0 °C, slowly add phosphorus oxychloride (1.2 equivalents).

-

Allow the mixture to stir at 0 °C for 30 minutes to form the Vilsmeier reagent.

-

Add a solution of 3-methoxyaniline (1 equivalent) in dichloromethane dropwise to the Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture to 0 °C and quench by the slow addition of a saturated aqueous solution of sodium acetate.

-

Stir the mixture vigorously for 1 hour.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane (3 x 50 mL).

-